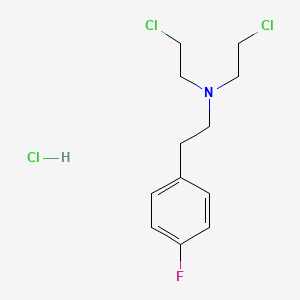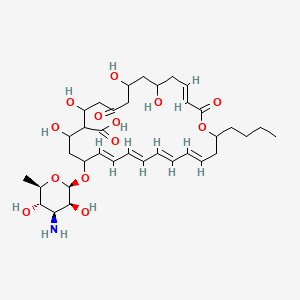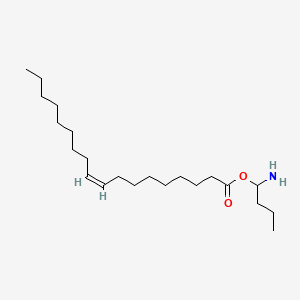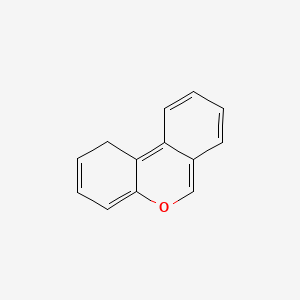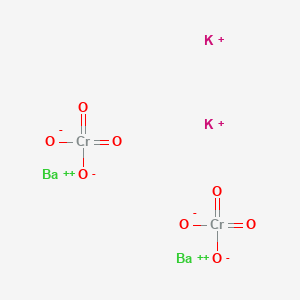
Chromic acid, barium potassium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chromic acid, barium potassium salt, is a chemical compound that combines chromic acid with barium and potassium ions. This compound is known for its oxidizing properties and is used in various industrial and scientific applications. It is typically found as a yellow powder and is known for its stability and reactivity under certain conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Chromic acid, barium potassium salt, can be synthesized through the reaction of barium hydroxide or barium chloride with potassium chromate. The reaction typically involves mixing the reactants in an aqueous solution, followed by filtration and drying of the resulting precipitate. The reaction conditions often include controlled temperatures and pH levels to ensure the formation of the desired compound.
Industrial Production Methods: In industrial settings, the production of this compound, involves large-scale reactions using similar methods as in laboratory synthesis. The reactants are mixed in large reactors, and the resulting precipitate is filtered, washed, and dried. The industrial process may also involve additional purification steps to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Chromic acid, barium potassium salt, undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Its strong oxidizing properties make it a valuable reagent in many chemical processes.
Common Reagents and Conditions: Common reagents used in reactions with this compound, include acids, bases, and other oxidizing or reducing agents. The reaction conditions often involve controlled temperatures, pH levels, and concentrations of the reactants to achieve the desired outcomes.
Major Products Formed: The major products formed from reactions involving this compound, depend on the specific reactants and conditions used. For example, in oxidation reactions, the compound may produce various oxidized products, while in reduction reactions, it may yield reduced forms of the reactants.
Scientific Research Applications
Chromic acid, barium potassium salt, has a wide range of scientific research applications. In chemistry, it is used as an oxidizing agent in various synthetic processes. In biology and medicine, it is used in research involving the oxidation of organic compounds and the study of oxidative stress. In industry, it is used in the production of pigments, coatings, and other materials that require strong oxidizing agents.
Mechanism of Action
The mechanism of action of chromic acid, barium potassium salt, involves its ability to donate oxygen atoms to other compounds, thereby oxidizing them. This process involves the transfer of electrons from the oxidized compound to the chromic acid, resulting in the formation of reduced chromium species. The molecular targets and pathways involved in these reactions depend on the specific compounds being oxidized.
Comparison with Similar Compounds
Chromic acid, barium potassium salt, can be compared to other similar compounds, such as barium chromate and potassium dichromate. While all these compounds have strong oxidizing properties, this compound, is unique in its combination of barium and potassium ions, which can influence its reactivity and stability. Other similar compounds include sodium chromate and ammonium dichromate, which also have strong oxidizing properties but differ in their specific chemical compositions and applications.
Conclusion
This compound, is a versatile compound with significant applications in scientific research and industry. Its strong oxidizing properties make it valuable in various chemical processes, and its unique combination of barium and potassium ions sets it apart from other similar compounds. Understanding its preparation methods, chemical reactions, and applications can provide valuable insights into its role in modern science and technology.
Properties
CAS No. |
27133-66-0 |
|---|---|
Molecular Formula |
Ba2Cr2K2O8+2 |
Molecular Weight |
584.84 g/mol |
IUPAC Name |
dipotassium;barium(2+);dioxido(dioxo)chromium |
InChI |
InChI=1S/2Ba.2Cr.2K.8O/q2*+2;;;2*+1;;;;;4*-1 |
InChI Key |
RJHCXIUCDQNMNN-UHFFFAOYSA-N |
Canonical SMILES |
[O-][Cr](=O)(=O)[O-].[O-][Cr](=O)(=O)[O-].[K+].[K+].[Ba+2].[Ba+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



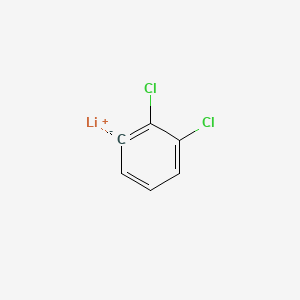

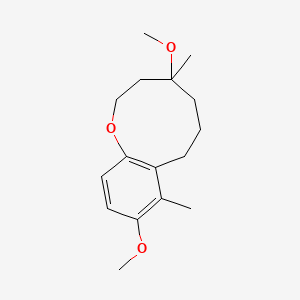
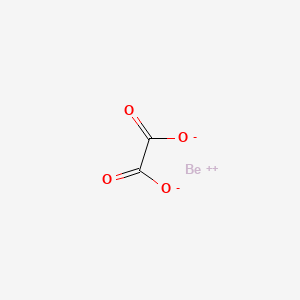
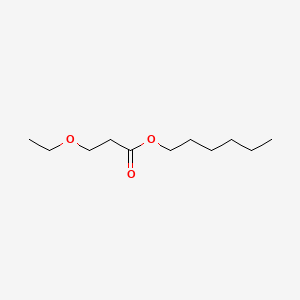
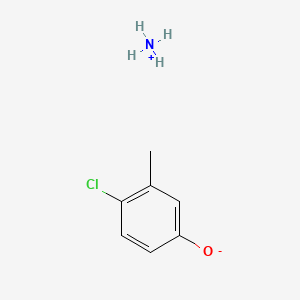
![5-amino-N-[3-(2-nitrophenoxy)propyl]-2,4-dioxo-1H-pyrimidine-6-carboxamide](/img/structure/B12645205.png)
